molecular formula C9H5F5O B1419984 1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one CAS No. 1094374-10-3

1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one

Cat. No. B1419984
M. Wt: 224.13 g/mol
InChI Key: ZBOGRSSBMVUSIB-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one is a chemical compound with the formula C8H6F2O . It is an aromatic compound that contains fluorine atoms .


Molecular Structure Analysis

The molecular structure of 1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry .

Scientific Research Applications

Applications in Organic Synthesis and Chemical Development

1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one and its derivatives have been utilized in various organic synthesis and chemical development processes. The compound has been employed in the deoxyfluorination of carboxylic acids to afford various acyl fluorides, a process facilitated by a bench-stable fluorination reagent, CpFluor (Wang et al., 2021). The compound's analogues have also played a pivotal role in the discovery and process development of fosfluconazole, a water-soluble prodrug of Diflucan, highlighting the compound's significance in drug development (Bentley et al., 2002).

Advancements in Analytical Methods

1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one has been instrumental in the development of advanced analytical methods. A study conducted by Devanna and Reddy (2016) showcased a validated analytical method using LC-MS/MS coupled with positive electrospray ionization for the quantification of genotoxic impurity and its precursor in fluconazole, emphasizing the compound's significance in ensuring drug purity and safety (Devanna & Reddy, 2016).

Contributions in Material Science

The compound's derivatives have also found applications in material science. Li et al. (2012) synthesized novel 2,4-difluorophenyl-functionalized arylamine for use in organic light-emitting devices, demonstrating the compound's utility in the field of electronics and photonics (Li et al., 2012).

Role in Organic Chemistry

In the realm of organic chemistry, the compound has been involved in various synthesis processes. For instance, Heravi and Motamedi (2004) utilized the compound's structure in the synthesis of fluconazole analogues, showcasing its versatility in chemical synthesis (Heravi & Motamedi, 2004). Additionally, the compound's derivatives have been used in the synthesis of CF3‐substituted 1,1‐diarylethenes, indicating its importance in creating structurally complex and functional organic compounds (Alkhafaji et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound suggests that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use protective equipment such as gloves, goggles, and laboratory coats when handling this compound .

properties

IUPAC Name

1-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O/c10-5-1-2-6(7(11)3-5)8(15)4-9(12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOGRSSBMVUSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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